4-iodo-2-(propan-2-yl)pyridine
Description
Properties
CAS No. |
2383359-80-4 |
|---|---|
Molecular Formula |
C8H10IN |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Iodo 2 Propan 2 Yl Pyridine
Precursor Synthesis and Functionalization Approaches
Introduction of the Isopropyl Moiety onto Pyridine (B92270) Rings
The installation of an isopropyl group at the 2-position of the pyridine ring is a critical first step in many linear synthetic approaches. 2-Isopropylpyridine (B1293918) is a commercially available starting material, which simplifies this initial stage. researchgate.netchemicalbook.comguidechem.comchemsynthesis.com For syntheses requiring its de novo preparation, several methods can be employed. One common approach involves the reaction of 2-halopyridines with isopropyl Grignard reagents or other organometallic isopropyl sources, often catalyzed by transition metals like palladium or nickel. nih.gov Another strategy is the addition of organolithium reagents to pyridine, which typically occurs at the 2-position. google.com
Regioselective Iodination Techniques for Pyridine Derivatives
The introduction of an iodine atom at the 4-position of a 2-substituted pyridine presents a significant challenge due to the electronic nature of the pyridine ring, which can lead to mixtures of regioisomers. nih.gov Several techniques have been developed to achieve regioselective iodination.
One of the most promising methods for achieving C-4 iodination in the presence of a C-2 substituent is the "halogen dance" reaction . researchgate.netwikipedia.orgnih.gov This rearrangement, typically carried out using a strong base like lithium diisopropylamide (LDA) at low temperatures followed by quenching with an iodine source, can facilitate the migration of a halogen or a lithium atom to a thermodynamically more stable position. For instance, the synthesis of 2-bromo-4-iodopyridine (B27774) from 2-bromopyridine (B144113) proceeds via a halogen dance mechanism. researchgate.net A similar strategy could be envisioned starting from 2-isopropylpyridine, where deprotonation at a different position, followed by rearrangement and subsequent iodination, would yield the desired 4-iodo product. The general mechanism involves the initial deprotonation of the pyridine ring, followed by a series of halogen-metal exchanges that ultimately lead to the more stable 4-lithiated intermediate, which is then trapped with iodine. wikipedia.org
Direct C-H activation and iodination is another powerful tool. rsc.org Palladium-catalyzed C-H iodination using molecular iodine as the oxidant has been shown to be effective for a range of heterocyclic compounds. rsc.org The regioselectivity of this reaction is often controlled by the use of a directing group. While the isopropyl group itself is not a classical directing group, the nitrogen atom of the pyridine ring can influence the site of metalation and subsequent functionalization.
Electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst is a common method for iodinating aromatic rings. rsc.org However, for electron-deficient rings like pyridine, this method can be challenging and may require harsh conditions or lead to poor regioselectivity. rsc.org
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies can be conceptualized for the synthesis of 4-iodo-2-(propan-2-yl)pyridine. These approaches offer flexibility in the assembly of the target molecule, allowing for the late-stage introduction of key functionalities.
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
A highly effective strategy involves the use of a pre-functionalized pyridine ring, such as a dihalopyridine, followed by selective functionalization. For example, a 2-bromo-4-iodopyridine intermediate can be synthesized and then the bromine atom can be selectively replaced with an isopropyl group via a cross-coupling reaction. researchgate.net The greater reactivity of the iodo group in some cross-coupling reactions can also be exploited.
The general principle of halogen-metal exchange involves the reaction of an organohalide with an organometallic reagent, typically an alkyllithium or a Grignard reagent, to generate a new organometallic species. chemsynthesis.com This newly formed species can then react with an electrophile. For the synthesis of the target molecule, a plausible route would involve the selective metal-halogen exchange at the 4-position of a 2-isopropyl-4-halopyridine (where the halogen is bromine or chlorine) followed by quenching with an iodine source. Conversely, starting with a 2,4-dihalopyridine, selective metal-halogen exchange at the 2-position followed by reaction with an isopropylating agent, and then a second metal-halogen exchange at the 4-position followed by iodination could be a viable, albeit longer, route.
Direct C-H Functionalization for Halogenation and Alkylation
Direct C-H functionalization represents an atom-economical and increasingly popular approach to the synthesis of substituted pyridines. nih.gov This strategy avoids the need for pre-functionalized starting materials. A potential route to this compound could involve the direct C-4 alkylation of pyridine followed by C-2 iodination, or vice versa. However, controlling the regioselectivity of both steps can be challenging.
Recent advances have demonstrated practical and regioselective C-4 alkylation of pyridines using a removable blocking group. nih.govnih.govchemrxiv.org This approach allows for the installation of an alkyl group at the 4-position, after which the blocking group is removed. Subsequent iodination would then need to be directed to the 2-position.
Alternatively, methods for the direct C-H iodination of pyridines could be employed first, followed by the introduction of the isopropyl group. rsc.orgrsc.org The success of such a strategy would depend on the ability to control the regioselectivity of both the iodination and the subsequent alkylation steps.
Strategies for Pyridine Ring Construction with Integrated Substituents
Instead of functionalizing a pre-existing pyridine ring, the target molecule can be assembled through various ring-forming reactions that incorporate the desired substituents from the outset. Numerous methods exist for pyridine ring synthesis, including the Hantzsch pyridine synthesis, the Bohlmann-Rahtz pyridine synthesis, and various cycloaddition strategies. chemicalbook.comorganic-chemistry.org
For the synthesis of this compound, a multi-component reaction could be envisioned where the precursors already contain the isopropyl and iodo functionalities or their precursors. For example, a reaction involving an enamine, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source, where one of the components bears an iodo group and another an isopropyl group, could potentially lead to the desired pyridine core. While conceptually elegant, the development of such a specific multi-component reaction for this particular substitution pattern would require significant optimization.
Data Tables
Table 1: Key Reagents in the Synthesis of Substituted Pyridines
| Reagent | Function | Relevant Section(s) |
| Isopropylmagnesium bromide | Isopropylating agent (Grignard reagent) | 2.1.1 |
| n-Butyllithium | Strong base for lithiation/metal-halogen exchange | 2.2.1 |
| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for deprotonation | 2.1.2 |
| Iodine (I₂) | Electrophilic iodine source | 2.1.2, 2.2.1 |
| N-Iodosuccinimide (NIS) | Electrophilic iodine source | 2.1.2 |
| Palladium catalysts (e.g., Pd(PPh₃)₄) | Catalyst for cross-coupling reactions | 2.2.1 |
Table 2: Plausible Synthetic Reactions for this compound
| Starting Material | Reagents | Product | Reaction Type | Reference |
| 2-Isopropylpyridine | 1. LDA, THF, -78 °C; 2. I₂ | This compound | Halogen Dance/Directed Lithiation | wikipedia.org, researchgate.net, nih.gov |
| 2-Bromo-4-iodopyridine | i-PrMgBr, Pd catalyst | This compound | Cross-coupling | researchgate.net |
| 2-Chloro-4-iodopyridine | i-PrMgBr, Pd catalyst | This compound | Cross-coupling | nih.gov |
Advanced Catalytic Methods in the Synthesis of this compound
The introduction of an iodine atom onto the pyridine ring at the C-4 position, particularly in the presence of an activating/directing group at C-2 like the isopropyl group, necessitates sophisticated catalytic systems to control regioselectivity and achieve high efficiency.
Transition Metal-Catalyzed Routes (e.g., Palladium-Catalyzed Transformations)
Transition metal catalysis, particularly with palladium, offers powerful tools for the C-H functionalization of heterocycles. thieme-connect.com While direct C-H iodination of pyridines can be challenging due to the coordinating nature of the nitrogen atom, several strategies can be envisioned for the synthesis of this compound.
One plausible approach involves the direct C-H activation and iodination of 2-(propan-2-yl)pyridine. Palladium(II) catalysts have been shown to effect the ortho-C–H iodination of pyridine-containing molecules using molecular iodine as the oxidant, often facilitated by a directing group. organic-chemistry.orgthieme-connect.comorganic-chemistry.org In the absence of a directing group at the 3-position, achieving C-4 selectivity is a significant hurdle. However, methods are emerging for the functionalization of pyridines at the C-4 position. nih.govthieme-connect.comnih.govresearchgate.net
A potential palladium-catalyzed route could involve the in-situ generation of a 4-pyridyl organometallic species from 2-(propan-2-yl)pyridine, followed by quenching with an iodine source. Another strategy could be the functionalization of a pre-functionalized pyridine ring. For instance, a palladium-catalyzed cross-coupling reaction of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with an appropriate organometallic reagent to introduce the isopropyl group at the 2-position, or vice-versa, is a viable, albeit potentially longer, synthetic route.
A more direct, yet challenging, approach would be the development of a palladium catalyst system that selectively activates the C-4 C-H bond of 2-(propan-2-yl)pyridine. This could potentially be achieved by leveraging the electronic properties of the substrate and fine-tuning the ligand environment around the palladium center.
Table 1: Illustrative Palladium-Catalyzed C-H Iodination Conditions for Pyridine Derivatives
| Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | I₂ | CsOAc | Dichloroethane | 100 | Varies | organic-chemistry.orgthieme-connect.com |
| Pd(OAc)₂ | N-Iodosuccinimide (NIS) | - | Acetic Acid | 120 | Varies | General method |
Note: These are general conditions for pyridine C-H iodination and would require optimization for the specific synthesis of this compound.
Iodine-Mediated Electrophilic Cyclizations and Functionalizations
Iodine can act as a catalyst or a reagent in electrophilic substitution reactions, particularly for electron-rich aromatic and heteroaromatic systems. manac-inc.co.jp The direct electrophilic iodination of 2-(propan-2-yl)pyridine would likely lead to a mixture of isomers, with potential for substitution at the 3- and 5-positions, which are more activated towards electrophilic attack.
However, iodine-mediated reactions can be highly selective under specific conditions. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines, which can lead to C-3 and C-5 iodination. rsc.orgscispace.com Achieving C-4 selectivity would likely require a different mechanistic pathway.
One strategy to enhance C-4 selectivity is through the formation of a pyridine N-oxide. The N-oxide functionality alters the electronic distribution of the pyridine ring, making the C-4 position more susceptible to electrophilic attack. The synthesis of 2-(propan-2-yl)pyridine N-oxide followed by iodination could be a viable route. The resulting N-oxide can then be deoxygenated to yield the target compound.
Table 2: Reagents for Electrophilic Iodination
| Reagent | Activating Agent/Catalyst | Typical Substrates |
| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Strong Acid | Activated aromatics |
| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Aromatic and heteroaromatic compounds |
| 1,3-Diiodo-5,5-dimethylhydantoin (B1295625) (DIH) | Thiourea organocatalyst | Activated aromatic compounds organic-chemistry.orgthieme-connect.com |
Organocatalytic and Photoredox Approaches
In recent years, organocatalysis and photoredox catalysis have emerged as powerful, mild, and often highly selective methods for organic synthesis.
Organocatalytic Iodination: Thiourea-based organocatalysts have been successfully employed for the mild and selective iodination of activated aromatic compounds using reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH). organic-chemistry.orgthieme-connect.com The mechanism involves the activation of the iodine source by the organocatalyst. While typically applied to electron-rich arenes, the development of more active organocatalytic systems could potentially enable the C-4 iodination of less activated pyridines.
Photoredox Catalysis: Visible-light photoredox catalysis offers a unique approach to generate reactive intermediates under mild conditions. youtube.comacs.org For the synthesis of this compound, a photoredox-catalyzed process could be envisioned to proceed via a pyridyl radical intermediate. For instance, the generation of a 4-pyridyl radical from a suitable precursor, such as a 4-carboxypyridine or a 4-halopyridine, followed by trapping with an iodine source, is a plausible strategy. Photoredox catalysis has been utilized for the regioselective C-4 alkylation of pyridines, demonstrating the feasibility of targeting this position. chemrxiv.orgnih.govbohrium.com Adapting these methods for iodination would be a novel and promising research direction. Furthermore, photoredox catalysis in combination with pyridine N-oxides has been shown to enable regioselective functionalization. nih.gov
Table 3: Comparison of Advanced Catalytic Approaches
| Method | Potential Advantages | Potential Challenges |
| Transition Metal-Catalysis | High activity, potential for direct C-H activation. | Catalyst deactivation by pyridine nitrogen, achieving C-4 selectivity. |
| Iodine-Mediated Functionalization | Readily available reagents, straightforward procedures. | Poor regioselectivity in direct iodination, may require N-oxide formation. |
| Organocatalysis | Mild reaction conditions, metal-free. | Limited to activated substrates, catalyst development needed for pyridines. |
| Photoredox Catalysis | Mild conditions, high functional group tolerance, novel reactivity. | Requires specific precursors, optimization of photocatalyst and reaction conditions. |
Reactivity Profile and Mechanistic Investigations of 4 Iodo 2 Propan 2 Yl Pyridine
Chemical Reactivity at the C-4 Position of the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property dictates its reactivity towards both nucleophiles and electrophiles. The C-2 and C-4 positions are particularly electron-poor and are thus activated towards nucleophilic attack.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. mdpi.comgoogle.com Aromaticity is then restored by the expulsion of the halide leaving group.
For 4-iodopyridine (B57791) derivatives, nucleophilic attack is favored at the C-4 position. The stability of the Meisenheimer intermediate is key; attack at C-4 (or C-2) allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which is a significant stabilizing factor. google.com In contrast, attack at the C-3 position does not permit this stabilization, making the pathway less favorable.
In the case of 4-iodo-2-(propan-2-yl)pyridine, the iodine atom serves as an excellent leaving group in SNAr reactions due to the relative weakness of the C-I bond. While specific studies detailing the nucleophilic displacement on this exact molecule are not prevalent in peer-reviewed literature, the established principles of SNAr on 4-halopyridines provide a strong predictive framework for its reactivity with various nucleophiles such as amines, alkoxides, and thiolates. The general leaving group ability in SNAr reactions where the initial nucleophilic attack is the rate-determining step often follows the trend F > Cl ≈ Br > I, because the highly electronegative fluorine strongly activates the ring towards attack. However, in cases where the C-X bond cleavage is more significant in the transition state, the order can change, with iodine being a superior leaving group.
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further increases the deactivation of the ring, making substitution even more difficult.
If an electrophilic substitution reaction is forced to occur, it proceeds with high regioselectivity at the C-3 and C-5 positions. These positions are the least deactivated, as the positive charge in the cationic intermediate (the sigma complex) is never placed on the already electron-deficient nitrogen atom.
For this compound, any potential electrophilic attack would be predicted to occur at C-3 or C-5. Direct iodination of 2-isopropylpyridine (B1293918) would likely yield a mixture of products, and achieving high regioselectivity for the 4-iodo isomer via EAS is synthetically challenging. Consequently, such transformations are rarely employed, and alternative synthetic routes are preferred for preparing this compound.
Influence of the Isopropyl Group on Pyridine Ring Reactivity
The isopropyl group at the C-2 position exerts both electronic and steric effects that modulate the reactivity of the pyridine ring.
Electronic Effect: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density of the pyridine ring, which can subtly influence reactivity. For electrophilic substitution, this donating effect is generally not sufficient to overcome the strong deactivating nature of the ring nitrogen. For nucleophilic substitution at the C-4 position, the electron-donating nature of the C-2 isopropyl group would be expected to have a minor deactivating effect, as it slightly destabilizes the buildup of negative charge in the Meisenheimer intermediate.
Transition Metal-Mediated Transformations and Cross-Coupling Reactions
The carbon-iodine bond in this compound is an ideal handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. This reaction is widely used for the formation of biaryl compounds. This compound is a suitable substrate for such couplings.
A documented example includes the synthesis of 4-(1H-Pyrazol-4-yl)-2-isopropylpyridine, an intermediate for pharmacologically active compounds. In this synthesis, 4-iodo-2-isopropylpyridine (B13497940) was coupled with a pyrazole-4-boronic acid pinacol (B44631) ester.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
| 4-Iodo-2-isopropylpyridine | 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 80 °C | 2-isopropyl-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)pyridine | 86% | WO2012062723 |
This reaction demonstrates the effective use of this compound as an electrophilic partner in Suzuki-Miyaura coupling, enabling the construction of complex heterocyclic systems.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. The C-I bond of this compound makes it a highly suitable electrophile for this transformation. Although specific examples for this exact substrate are not readily found in the literature, it is expected to react efficiently with a variety of alkenes under standard Heck conditions to yield 4-vinyl-2-isopropylpyridine derivatives.
Stille Coupling: The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that joins an organohalide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide range of functional groups. This compound is a prime candidate for Stille coupling reactions. It would be expected to couple with various aryl-, heteroaryl-, and vinylstannanes to produce the corresponding 4-substituted-2-isopropylpyridines. Despite its theoretical applicability, specific published instances of Stille couplings with this substrate are scarce.
Direct Arylation and Heteroarylation Reactions
Direct arylation and heteroarylation reactions represent a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the pre-functionalization of one of the coupling partners. In the context of this compound, the carbon-iodine bond is the reactive site for such transformations. While specific studies on the direct arylation of this compound are not extensively documented, the general principles of direct C-H arylation of arenes with halopyridines are well-established. Typically, these reactions are catalyzed by transition metals like palladium or rhodium.
For instance, rhodium(I)-catalyzed direct arylation has been successfully applied to various pyridine derivatives. rsc.org These reactions often require high temperatures and the presence of a suitable ligand to facilitate the catalytic cycle. The steric and electronic properties of the substituents on the pyridine ring can significantly influence the outcome of the reaction. The electron-donating nature of the isopropyl group at the 2-position in this compound may modulate the reactivity of the pyridine ring in such transformations.
A general representation of a direct arylation reaction involving this compound is shown below:

Table 1: Illustrative Examples of Direct Arylation with Substituted Halopyridines
| Halopyridine | Arylating Agent | Catalyst System | Product | Yield (%) | Reference |
| 2-Methylpyridine | Bromobenzene | [RhCl(CO)2]2 | 2-Methyl-6-phenylpyridine | 61 | rsc.org |
| 2,4-Dimethylpyridine | Bromobenzene | [RhCl(CO)2]2 | 2,4-Dimethyl-6-phenylpyridine | 55 | rsc.org |
This table presents data for related compounds to illustrate the general reactivity in direct arylation reactions.
Other C-C, C-N, C-O, and C-S Bond Forming Reactions
The presence of the highly reactive C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. researchgate.net
Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira couplings to synthesize 4-alkynyl-2-isopropylpyridines. Mechanistic studies have provided a deep understanding of both copper-cocatalyzed and copper-free versions of this reaction. rsc.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds, coupling amines with aryl halides. nih.govwikipedia.orglibretexts.orgyoutube.com this compound can be coupled with a wide range of primary and secondary amines to afford the corresponding 4-amino-2-isopropylpyridine derivatives. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govwikipedia.org
Ullmann Condensation: This copper-catalyzed reaction provides an alternative route for the formation of C-N, C-O, and C-S bonds. nih.gov Although it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable tool in organic synthesis.
Table 2: Representative Cross-Coupling Reactions of Halopyridines
| Reaction Type | Halopyridine | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodopyridine | Phenylboronic acid | Pd(dppf)Cl2, K3PO4 | 4-Phenylpyridine | High | nih.gov |
| Sonogashira | 4-Iodoacetophenone | Phenylacetylene | Pd(OAc)2, PPh3, CuI, Et3N | 4-(Phenylethynyl)acetophenone | High | researchgate.net |
| Buchwald-Hartwig | 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)2, BINAP, K2CO3 | N-Phenyl-2-fluoropyridin-4-amine | 85 | rsc.org |
This table provides examples with related halopyridines to demonstrate the expected reactivity of this compound.
Metalation Reactions and Organometallic Species Formation
Metalation of this compound can proceed via two main pathways: halogen-metal exchange or deprotonation.
Halogen-Metal Exchange: The carbon-iodine bond is susceptible to exchange with organolithium or Grignard reagents. Treatment of this compound with reagents like n-butyllithium or iso-propylmagnesium chloride would likely lead to the formation of the corresponding 4-pyridyllithium or 4-pyridylmagnesium species. bohrium.com These organometallic intermediates are powerful nucleophiles that can be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.
Deprotonation: Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. researchgate.netresearchgate.net In the case of this compound, the pyridine nitrogen can direct metalation to the C3 or C5 position. However, the presence of the iodo group complicates this, as halogen-metal exchange is often faster. The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures can sometimes favor deprotonation over halogen-metal exchange. acs.org
Table 3: Examples of Metalation Reactions on Substituted Pyridines
| Pyridine Derivative | Metalating Agent | Position of Metalation | Subsequent Reaction | Product | Reference |
| 4-Methoxypyridine | Mesityllithium | C-3 | Quench with electrophile | 3-Substituted-4-methoxypyridine | researchgate.net |
| 2,5-Dibromo-4-methoxypyridine | n-BuLi | C-4 | Quench with electrophile | 4-Substituted-2,5-dibromo-4-methoxypyridine | researchgate.net |
| 2-Chloropyridine | nBuLi/LiPM | C-2 (α-lithiation) | - | 2-Lithio-6-chloropyridine | acs.org |
This table showcases metalation reactions on related pyridine derivatives to infer the potential reactivity of this compound.
Reduction Reactions and Functional Group Interconversions
The iodine atom in this compound can be removed through various reduction methods. Catalytic hydrogenation using a palladium catalyst and a hydrogen source is a common method for the dehalogenation of aryl halides. liv.ac.uk This would convert this compound to 2-isopropylpyridine. Other reducing agents, such as zinc in acetic acid or tri-n-butyltin hydride, can also be employed for the deiodination.
Furthermore, the pyridine ring itself can be reduced. Catalytic hydrogenation under more forcing conditions or using specific catalysts like rhodium complexes can lead to the formation of the corresponding piperidine (B6355638) derivative, 2-isopropylpiperidine. liv.ac.uk The choice of catalyst and reaction conditions is crucial to achieve selectivity between C-I bond reduction and ring hydrogenation.
Intramolecular Cyclization and Annulation Reactions involving this compound
This compound can serve as a precursor for intramolecular cyclization reactions to construct fused heterocyclic systems. If a suitable nucleophilic tether is introduced at the 2- or 3-position of the pyridine ring, an intramolecular palladium-catalyzed coupling (e.g., intramolecular Heck or Suzuki reaction) or a radical cyclization could be envisioned to form a new ring fused to the pyridine core. nih.govrti.orgmdpi.combeilstein-journals.org
For example, a derivative of this compound bearing an appropriately positioned alkene or amine could undergo an intramolecular Heck or Buchwald-Hartwig reaction, respectively, to generate a bicyclic product. The regioselectivity of such cyclizations would be influenced by the length and nature of the tether.
While specific examples involving this compound are not readily found in the literature, the general principles of intramolecular cyclizations of halopyridines are well-established and provide a framework for predicting the potential of this substrate in constructing complex heterocyclic scaffolds. nih.govrti.orgmdpi.combeilstein-journals.org
Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies
The mechanisms of the reactions involving this compound, particularly the palladium-catalyzed cross-coupling reactions, are of significant interest for optimizing reaction conditions and expanding their scope. Kinetic and isotopic studies are powerful tools for elucidating these mechanisms.
For Suzuki-Miyaura reactions, kinetic studies can help determine the rate-limiting step, which is often the oxidative addition of the aryl halide to the palladium(0) catalyst or the transmetalation step. acs.orgnih.gov Isotope effect studies, using for example deuterated substrates, can provide further insights into the transition state of the C-H bond cleavage in direct arylation reactions.
In the case of the Sonogashira reaction, mechanistic investigations using techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to identify key intermediates in the catalytic cycle. rsc.orgrsc.orgresearchgate.netru.nl Such studies on systems related to this compound would help in understanding the role of the copper co-catalyst and the base in the reaction mechanism.
While no specific kinetic or isotopic studies have been reported for this compound itself, theoretical studies on the reactivity of 4-iodopyridine have been conducted. nih.govnih.gov These computational investigations provide valuable information on the electronic structure and reactivity of the C-I bond, which can be extrapolated to understand the behavior of this compound in various chemical transformations. For instance, theoretical studies can rationalize the observed regioselectivity in reactions and predict the most favorable reaction pathways. nih.gov
Applications of 4 Iodo 2 Propan 2 Yl Pyridine As a Synthetic Building Block
Precursor in the Synthesis of Complex Nitrogen Heterocycles
The reactivity of the carbon-iodine bond is central to the utility of 4-iodo-2-(propan-2-yl)pyridine in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the assembly of various heterocyclic scaffolds.
Pyrrolopyridine scaffolds are integral to many biologically active compounds. nih.govnih.gov The synthesis of these fused systems can be achieved starting from appropriately substituted pyridine (B92270) precursors. For instance, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves the use of a 4-aminopyridine (B3432731) which is first halogenated. A common strategy involves the iodination of a 2-chloropyridin-4-amine, followed by a series of reactions including Sonogashira coupling with a terminal alkyne and subsequent cyclization to form the pyrrole (B145914) ring fused to the pyridine core. While not explicitly starting with this compound, these established routes for pyrrolo[3,2-c]pyridines demonstrate the importance of a halogen at the 4-position for subsequent elaboration. nih.gov
Similarly, the construction of the pyrrolo[3,4-c]pyridine system, also known as azaizoindole, benefits from halogenated pyridine precursors. nih.gov These derivatives are of interest for their potential analgesic, antidiabetic, and antitumor activities. nih.gov Synthetic strategies often rely on building the pyrrole ring onto a pre-existing pyridine, where a halogen like iodine can serve as a handle for introducing necessary substituents or for facilitating cyclization steps.
The synthesis of pyrazolopyridine derivatives is another area where iodinated pyridines are crucial. Specifically, the formation of the pyrazolo[4,3-c]pyridine core can be achieved through iodine-mediated electrophilic cyclization. nih.gov In a representative synthesis, an intermediate such as a 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole is treated with iodine and a base. nih.gov This process leads to an electrophilic cyclization that forms the pyridine part of the fused system, directly installing an iodine atom at the 7-position to yield a 7-iodo-2H-pyrazolo[4,3-c]pyridine derivative. nih.gov
This iodo-substituted pyrazolopyridine is itself a versatile intermediate. The iodine atom can be readily displaced in subsequent reactions, such as palladium-catalyzed Suzuki-Miyaura cross-coupling, to introduce a wide variety of aryl or alkyl groups at the 7-position, thereby creating a library of diverse molecules. nih.gov
Table 1: Example of Pyrazolopyridine Synthesis via Iodocyclization
| Starting Material Class | Reagent | Product Scaffold | Subsequent Reaction |
|---|
This table illustrates a general pathway for the synthesis of 7-iodo-2H-pyrazolo[4,3-c]pyridines, which can be subsequently functionalized. nih.gov
Imidazopyridines are a significant class of N-fused heterocycles with a wide range of applications in medicinal chemistry. nih.govrsc.org The synthesis of these scaffolds often begins with 2-aminopyridines. nih.govorganic-chemistry.org While direct use of this compound is less common as a starting point, the principles of using halogenated pyridines are well-established. For example, in the synthesis of imidazo[4,5-c]pyridines, a 4-amino-3-halopyridine can undergo a C-N coupling reaction with an amine, followed by cyclization to form the imidazole (B134444) ring. nih.gov Studies have shown that 4-amino-3-iodopyridine (B1302334) exhibits comparable or superior reactivity to its bromo or chloro counterparts in such coupling reactions. nih.gov This highlights the utility of an iodo-substituent in facilitating the key bond-forming steps required for the construction of these fused heterocyclic systems. Iodine can also act as a catalyst in aqueous media for the condensation of aryl methyl ketones with 2-aminopyridines to produce 2-arylimidazo[1,2-a]pyridines. nih.gov
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.govscirp.org Halogenated pyridines can serve as key components in such reactions. For example, the Hantzsch synthesis of dihydropyridines, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. scirp.org While this specific reaction doesn't typically use a pre-formed pyridine, other MCRs that construct fused pyridine systems do. Iodine can be used as an environmentally friendly catalyst for one-pot MCRs to synthesize complex heterocyclic systems like dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. beilstein-journals.org The reactivity of the C-I bond in this compound makes it a suitable candidate for inclusion in palladium-catalyzed MCRs, where the iodopyridine could serve as the electrophilic component in a coupling cascade.
Role in Sequential Organic Transformations for Molecular Complexity Building
The true power of a building block like this compound is realized in its application in sequential or tandem reactions, where multiple transformations are performed consecutively to rapidly build molecular complexity from a simple starting material. nih.govnih.gov
A common and powerful sequence involves an initial palladium-catalyzed cross-coupling reaction, followed by a cyclization step. The C-I bond in this compound is highly susceptible to reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.
Table 2: Sequential Transformations Starting from Halogenated Pyridines
| Step 1: Reaction Type | Step 2: Reaction Type | Resulting Scaffold Class | Reference Principle |
|---|---|---|---|
| Sonogashira Coupling | Intramolecular Cyclization | Pyrrolo[3,2-d]pyrimidines | beilstein-journals.org |
| Buchwald-Hartwig Amination | Intramolecular Cyclization | Fused N-Heterocycles | rsc.org |
For example, a Sonogashira coupling could be used to introduce an alkyne-containing substituent at the 4-position. This new intermediate can then undergo a subsequent domino C-N coupling/hydroamination reaction to form a fused ring system, such as a pyrrolo[3,2-d]pyrimidine. beilstein-journals.org Alternatively, a sequence could involve a Suzuki coupling to add a new aryl group, followed by a reaction on a different part of the molecule, demonstrating the utility of the iodopyridine as a platform for vectorial functionalization. rsc.org The ability to selectively functionalize different positions of the pyrazolopyridine scaffold in a stepwise manner highlights how these intermediates are crucial in building complex molecular architectures. rsc.org
Potential as a Ligand in Coordination Chemistry
Beyond its role as a reactive intermediate, this compound has the potential to act as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. nih.gov
The coordination properties of a pyridine ligand are governed by a combination of electronic and steric effects. nih.govmanchester.ac.ukrsc.org
Electronic Effects: The iodine atom at the 4-position is electron-withdrawing, which decreases the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. This can influence the strength of the resulting metal-ligand bond.
Steric Effects: The bulky isopropyl group at the 2-position, adjacent to the coordinating nitrogen atom, exerts significant steric hindrance. mdpi.com This bulk can dictate the coordination geometry around the metal center, potentially favoring the formation of complexes with lower coordination numbers or influencing the arrangement of other ligands in the coordination sphere. nih.govmanchester.ac.uk This steric crowding can also be a tool to create specific catalytic pockets or to stabilize reactive metal centers.
While specific studies on this compound as a ligand are not prevalent, the principles derived from studies of similarly substituted pyridines are applicable. For example, research on other pyridyl ligands shows that steric bulk can be used to control the final structure of metal complexes, leading to monomers, dimers, or coordination polymers. nih.gov The interplay of these steric and electronic factors makes it a potentially interesting ligand for tuning the properties of metal catalysts or for designing new functional materials. rsc.org
Application as a Directing Group in C-H Activation Processes
Extensive investigation of scientific literature and chemical databases reveals no documented instances of this compound being utilized as a directing group in C-H activation processes. While the field of C-H activation has seen significant advancements utilizing various pyridine-containing molecules, the specific application of this compound in such a capacity is not reported.
The typical strategies for directing C-H activation on pyridine rings involve several established methods. One common approach is the use of the pyridine nitrogen atom itself to direct the functionalization of a tethered aryl group, as seen in 2-phenylpyridine (B120327) systems. rsc.orgrsc.orgresearchgate.net In these cases, a palladacycle is formed, facilitating C-H activation on the ortho-position of the phenyl ring.
Another prevalent strategy involves the installation of a separate directing group onto the pyridine scaffold. These are often bidentate ligands, such as 8-aminoquinoline (B160924) or the more recently developed 2-(pyridin-2-yl)isopropyl (PIP) amine, which chelate to a metal center and direct C-H activation at a specific position on an appended substrate. snnu.edu.cnnih.gov Furthermore, the use of transient directing groups that reversibly bind to a substrate has also been explored to achieve catalytic C-H functionalization. scripps.edu
Additionally, pyridine N-oxides are known to act as substrates for C-H activation, typically at the C2-position, facilitated by the coordination of the N-oxide to the metal catalyst. beilstein-journals.org
While the 2-isopropyl group in this compound could theoretically influence the regioselectivity of a C-H activation reaction on the pyridine ring, there is no available research to support its function as a directing group for this purpose. The presence of the iodo-substituent at the 4-position more commonly suggests the compound's utility as a substrate for cross-coupling reactions, where the carbon-iodine bond is the reactive site, rather than its involvement in directing the activation of a C-H bond elsewhere on the molecule.
Based on the current body of scientific literature, the role of this compound as a directing group in C-H activation processes is not an established application.
Advanced Spectroscopic and Computational Characterization for Structural Elucidation and Mechanistic Insight
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for the structural confirmation of 4-iodo-2-(propan-2-yl)pyridine. Each method probes different aspects of the molecule's physical properties, and together they provide a comprehensive picture of its identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques like COSY, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide unambiguous structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropyl group. The aromatic region would display three signals corresponding to the protons at positions 3, 5, and 6. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. docbrown.info The chemical shifts are influenced by the electron-withdrawing iodine atom and the electron-donating isopropyl group.
¹³C NMR: The ¹³C NMR spectrum would show six distinct carbon signals: three for the pyridine ring carbons (C2, C3/C5, C4, C6) and two for the isopropyl group (CH and CH₃). The carbon atom bonded to the iodine (C4) would be significantly shifted downfield.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the isopropyl CH septet and the CH₃ doublet. It would also show correlations between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It would be crucial for confirming the position of the isopropyl group at C2 and the iodine atom at C4 by showing correlations between the isopropyl protons and the pyridine ring carbons, and between the ring protons and the carbon bearing the iodine.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the isopropyl group protons and the proton at the C3 position of the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data. Specific experimental values may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H3 | ~7.5-7.7 | ~130-135 |
| H5 | ~7.8-8.0 | ~138-142 |
| H6 | ~8.2-8.4 | ~150-155 |
| Isopropyl-CH | ~3.0-3.2 (septet) | ~35-40 |
| Isopropyl-CH₃ | ~1.2-1.4 (doublet) | ~20-25 |
| C2 | - | ~165-170 |
| C4 | - | ~95-100 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would show characteristic absorption bands for the substituted pyridine ring and the isopropyl group. docbrown.infonist.gov
Key expected vibrational modes include:
C-H stretching (aromatic): Typically found in the region of 3000-3100 cm⁻¹.
C-H stretching (aliphatic): From the isopropyl group, these would appear just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹). docbrown.info
C=N and C=C stretching: The pyridine ring vibrations would result in several bands in the 1400-1600 cm⁻¹ region.
C-H bending: Aliphatic C-H bending vibrations for the isopropyl group would be observed around 1370-1470 cm⁻¹. docbrown.info
C-I stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound This interactive table summarizes the expected vibrational frequencies. The fingerprint region (below 1500 cm⁻¹) will contain numerous complex vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| C=N/C=C Ring Stretch | 1400 - 1600 |
| Aliphatic C-H Bend | 1370 - 1470 |
| C-I Stretch | 500 - 600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 261, corresponding to its molecular weight.
The fragmentation pattern would be characteristic of the structure. Key expected fragmentation pathways include:
Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 246.
Loss of the isopropyl group (-C₃H₇): Leading to a fragment at m/z 218. nist.gov
Loss of the iodine atom (-I): Producing a fragment corresponding to 2-isopropylpyridine (B1293918) at m/z 121. nih.gov
Quantum Chemical and Computational Modeling
Computational chemistry offers powerful tools for predicting and understanding the properties of molecules, complementing experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental data from X-ray crystallography.
Calculate electronic properties: This includes determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity.
Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. nih.gov
Map the electrostatic potential: This reveals the distribution of charge within the molecule, identifying electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions and reactivity.
Computational studies on similar substituted pyridines have demonstrated the utility of DFT in providing insights into their reactivity and electronic nature. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-iodopyridine (B57791) |
| 2-iodopropane |
| 2-isopropylpyridine |
| Carbon dioxide |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. sigmaaldrich.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govbohrium.com A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govbohrium.com
For this compound, a computational analysis using methods like Density Functional Theory (DFT) would reveal the energies and spatial distributions of its frontier orbitals.
HOMO: The HOMO is expected to be distributed primarily over the electron-rich regions of the molecule. In this case, contributions would likely come from the π-system of the pyridine ring and the lone pair of the nitrogen atom. The electron-donating isopropyl group at position 2 would increase the electron density of the ring, thereby raising the HOMO energy level compared to unsubstituted pyridine.
LUMO: The LUMO is anticipated to be localized over the electron-deficient parts of the pyridine ring and the C-I bond. The electronegative nitrogen atom and the iodine atom withdraw electron density, making these areas susceptible to nucleophilic attack. The LUMO's energy level indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap: The energy gap (ΔE = ELUMO – EHOMO) would quantify the molecule's global reactivity. A smaller gap suggests the molecule can be more easily polarized and is more reactive. nih.gov The interplay between the electron-donating isopropyl group and the electron-withdrawing iodo group would finely tune this energy gap. In studies of other pyridine derivatives, the HOMO-LUMO gap was found to be a key indicator of reactivity and was correlated with antimicrobial efficacy. nih.govnih.gov
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound This table illustrates the type of data generated from an FMO analysis. The values are representative and not from actual experimental or computational results for this specific molecule.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -1.10 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 5.15 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
This analysis is crucial for predicting how this compound would behave in chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. sigmaaldrich.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.edunih.gov This approach provides detailed insights into intramolecular and intermolecular bonding and interactions, particularly charge delocalization and hyperconjugative effects. mdpi.com
For this compound, NBO analysis would elucidate several key interactions:
Intramolecular Hyperconjugation: Significant interactions are expected between the lone pair of the pyridine nitrogen atom (a donor NBO) and the antibonding orbitals (acceptor NBOs) of the adjacent C-C and C-I bonds. For example, the interaction n(N) → σ(C-C) and n(N) → σ(C-I) would reveal the extent of electron delocalization from the nitrogen into the ring and towards the iodine atom.
Substituent Effects: The analysis would quantify the electronic influence of the isopropyl and iodo groups. The C-H bonds of the isopropyl group could act as donors to the pyridine ring's π* antibonding orbitals (σ(C-H) → π*(C-N)), illustrating hyperconjugative stabilization. Conversely, the iodine atom's lone pairs, n(I), could donate into antibonding orbitals of the ring, while the highly polarized C-I bond would also be a key feature.
Bonding Character: NBO provides information on the hybridization of atoms and the nature of the chemical bonds (e.g., the s- and p-character of the C-I bond), which is related to bond strength and reactivity.
Table 2: Representative NBO Analysis for this compound (Illustrative Data) This table shows potential high-stabilization energy interactions that would be identified in an NBO calculation.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| n(N) | π(C2-C3) | ~15-20 | Lone pair delocalization into the ring |
| n(I) | σ(C4-C5) | ~5-10 | Iodine lone pair delocalization |
| π(C2-C3) | π(C4-N) | ~20-25 | π-electron delocalization within the ring |
| σ(C-H)isopropyl | π(C2-C3) | ~2-5 | Hyperconjugation from alkyl group |
These charge transfer interactions are fundamental to understanding the molecule's electronic structure, stability, and the subtle electronic effects of its substituents. wisc.edumdpi.com
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Regions
Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen and oxygen.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or on atoms with significant positive partial charges.
Green/Yellow Regions: Indicate areas of neutral or near-zero potential.
For this compound, an MEP analysis would likely reveal the following:
The most negative potential (red) would be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles.
A region of positive potential (blue) would likely be located around the hydrogen atoms of the pyridine ring and the isopropyl group.
Table 3: Predicted MEP Surface Characteristics for this compound
| Molecular Region | Predicted Potential | Color on MEP Map | Implied Reactivity |
| Pyridine Nitrogen | Strong Negative | Red | Nucleophilic; site for electrophilic attack/protonation. |
| Iodine Atom (σ-hole) | Positive | Blue | Electrophilic; site for halogen bonding. |
| Ring Hydrogens | Moderately Positive | Light Blue/Green | Weakly electrophilic. |
| Isopropyl Group | Near-Neutral | Green | Generally non-polar and unreactive. |
The MEP surface provides an intuitive and powerful visual guide to the molecule's reactive sites, which is invaluable in predicting its interaction with other molecules and its role in biological systems. nih.govresearchgate.net
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to explore the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and predicting its rate.
For this compound, computational studies could elucidate various reaction mechanisms, such as:
Nucleophilic Aromatic Substitution (SNAr): The iodine atom is a good leaving group. A computational study could model the attack of a nucleophile at the C4 position, mapping the energy profile of the reaction, including the formation of the Meisenheimer complex (intermediate) and the structure of the transition state leading to it.
Metal-Catalyzed Cross-Coupling Reactions: This compound is a prime candidate for reactions like Suzuki, Heck, or Sonogashira coupling. Computational models could investigate the mechanism of these catalytic cycles, including the oxidative addition of the C-I bond to a metal catalyst (e.g., Palladium(0)), the transmetalation step, and the final reductive elimination. These studies would clarify the role of the isopropyl group in modulating the electronic properties of the reaction center and influencing the reaction barriers.
Radical Reactions: Photolysis of the C-I bond could generate a pyridyl radical. Theoretical calculations could explore the subsequent reactions of this radical, such as hydrogen atom abstraction or addition to other molecules.
A typical computational workflow involves optimizing the geometries of all stationary points (reactants, intermediates, transition states, products) and then performing frequency calculations to confirm their nature (minima or first-order saddle points) and to obtain thermodynamic data like Gibbs free energies of activation.
Table 4: Illustrative Data from a Hypothetical Computational Study of an SNAr Reaction This table shows the kind of energy data that would be calculated to understand a reaction mechanism.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 4-iodo-2-isopropylpyridine (B13497940) + Nu- | 0.0 |
| Transition State 1 (TS1) | Formation of Meisenheimer complex | +15.2 |
| Intermediate | Meisenheimer complex | -5.8 |
| Transition State 2 (TS2) | Expulsion of iodide ion | +12.5 |
| Products | 4-Nu-2-isopropylpyridine + I- | -20.7 |
Such studies provide a quantitative understanding of reaction feasibility, kinetics, and the influence of molecular structure on reactivity.
Solvent Effects on Electronic Properties and Reactivity
The chemical environment, particularly the solvent, can significantly influence the electronic properties and reactivity of a molecule. Computational chemistry models these effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes charges and alters molecular properties.
For this compound, studying solvent effects would be critical for several reasons:
Electronic Properties: In polar solvents, the molecule's dipole moment is expected to increase due to the solvent's reaction field stabilizing the charge separation within the molecule. This can affect the HOMO-LUMO energy gap; typically, polar solvents stabilize both frontier orbitals, but the effect might be different for each, leading to a change in the gap and thus reactivity. Studies on similar molecules have shown that properties like polarizability and hyperpolarizability are highly dependent on the solvent environment.
Reaction Rates: Many chemical reactions involve the formation of charged or highly polar transition states. Polar solvents are particularly effective at stabilizing these transition states, which can lower the activation energy and dramatically increase the reaction rate compared to the gas phase or non-polar solvents. For an SNAr reaction of this compound, a polar aprotic solvent like DMSO or DMF would be expected to accelerate the reaction significantly.
Conformational Equilibrium: While the pyridine ring is rigid, the isopropyl group can rotate. The presence of a solvent could influence the preferred rotational conformation by interacting differently with various parts of the molecule.
Table 5: Hypothetical Solvent Effects on Key Properties of this compound This table illustrates how key computed properties might change when moving from the gas phase to a polar solvent.
| Property | Gas Phase (ε=1) | Water (ε=78.4) | Expected Change |
| Dipole Moment (Debye) | 2.1 D | 2.8 D | Increase due to solvent polarization. |
| HOMO-LUMO Gap (eV) | 5.15 eV | 5.05 eV | Slight decrease, suggesting increased reactivity. |
| Activation Energy (SNAr) | +25.5 kcal/mol | +15.2 kcal/mol | Significant decrease, leading to a faster reaction. |
By computationally modeling solvent effects, a more accurate and realistic prediction of the chemical behavior of this compound in a specific medium can be achieved, bridging the gap between theoretical calculations and real-world experimental conditions.
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Protocols
The traditional synthesis of substituted pyridines often involves multi-step procedures with harsh reagents and the generation of significant waste. rsc.org The development of greener and more sustainable methods for the synthesis of 4-iodo-2-(propan-2-yl)pyridine is a critical area of future research. Current green chemistry approaches for pyridine (B92270) synthesis focus on solvent-free reactions, the use of nanocatalysts, and microwave-assisted synthesis. scirp.orgresearchgate.net
Future research in this area could explore one-pot syntheses that combine the formation of the pyridine ring with its subsequent iodination. For instance, a plausible green synthetic route could involve a modified Hantzsch-type reaction or a [2+2+2] cycloaddition, followed by an in-situ, eco-friendly iodination step. youtube.com The use of polymer-supported reagents or catalysts could facilitate easier product purification and catalyst recycling, further enhancing the sustainability of the process. scirp.org
Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches
| Feature | Traditional Synthesis | Potential Greener Approaches |
| Solvents | Often requires hazardous organic solvents | Solvent-free or use of green solvents (e.g., water, ionic liquids) |
| Catalysts | May use stoichiometric amounts of harsh reagents | Recyclable nanocatalysts, biocatalysts, or organocatalysts |
| Energy Input | Often requires high temperatures and long reaction times | Microwave irradiation or mechanochemical activation for faster, more efficient reactions |
| Waste Generation | Can produce significant amounts of by-products and waste | Atom-economical reactions with minimal waste generation |
| Purification | Often involves column chromatography | Use of scavenger resins or crystallization for easier purification |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The presence of both an iodine atom and an isopropyl group on the pyridine ring of this compound suggests a rich and varied reactivity profile that is yet to be fully explored. The carbon-iodine bond at the 4-position is a prime site for a plethora of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of functional groups.
Future research should focus on uncovering unconventional transformations that leverage the unique electronic and steric properties of this molecule. For example, investigating its potential in C-H activation reactions at the less hindered positions of the pyridine ring could lead to novel functionalization strategies. Furthermore, the steric bulk of the isopropyl group could be exploited to direct reactions with high regioselectivity.
Recent advancements in photoredox catalysis could also be applied to this compound to initiate novel radical-based transformations, expanding its synthetic utility beyond traditional ionic pathways. organic-chemistry.org
Advances in Asymmetric Synthesis Utilizing this compound
Chiral pyridine derivatives are highly valuable as ligands in asymmetric catalysis. acs.org The this compound scaffold, after suitable modification, could serve as a precursor to novel chiral ligands. The iodine atom provides a convenient handle for the introduction of chiral auxiliaries or for the construction of bidentate and tridentate ligands.
Future research in this domain will likely involve the design and synthesis of chiral ligands derived from this compound and their application in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric influence of the isopropyl group could play a crucial role in achieving high levels of enantioselectivity in these catalytic processes. For instance, iron-catalyzed asymmetric reductive cross-coupling reactions have shown promise with related ketimines and alkyl iodides, suggesting a potential avenue for the use of this compound in generating chiral centers. acs.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. nih.govuc.pt The integration of the synthesis and functionalization of this compound with flow chemistry and automated systems represents a significant step towards its efficient and on-demand production.
Future research will likely focus on developing continuous flow processes for the multi-step synthesis of this compound and its derivatives. rsc.orgresearchgate.netorganic-chemistry.org Automated synthesis platforms, which utilize reagent cartridges and pre-programmed reaction protocols, could enable the rapid generation of a library of derivatives based on the this compound core for high-throughput screening in drug discovery and materials science. youtube.com
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Potential for hazardous material accumulation | Minimized accumulation of reactive intermediates, enhanced safety |
| Scalability | Scaling up can be challenging | Readily scalable by extending reaction time or using larger reactors |
| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters leading to higher yields and purity |
| Reproducibility | Can be variable between batches | High reproducibility due to consistent reaction conditions |
| Integration | Difficult to integrate multiple steps | Easily integrated into multi-step sequences for streamlined synthesis |
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are powerful tools for the rational design of molecules with specific properties. researchgate.netmdpi.comresearchgate.net In the context of this compound, computational methods can be employed to predict the reactivity of different positions on the pyridine ring, to design derivatives with tailored electronic and steric properties, and to screen for potential applications.
Future research in this area will involve the use of quantum mechanical calculations to understand the electronic structure and reactivity of this compound and its derivatives. Molecular docking studies could be used to design derivatives with high binding affinity to specific biological targets, guiding the synthesis of novel therapeutic agents. nih.govfrontiersin.org Furthermore, computational fluid dynamics can aid in the design and optimization of flow reactors for its synthesis.
Q & A
Q. Basic Characterization
Q. Advanced Analysis
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate electronic effects of the isopropyl group.
- In Situ Monitoring : Use ReactIR to track substitution reactions in real time .
What structural features of this compound make it a promising pharmacophore?
Methodological Answer
The iodine atom serves as a versatile handle for late-stage functionalization (e.g., radioiodination for PET tracers). The isopropyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Computational docking studies suggest the pyridine core interacts with kinase ATP-binding pockets, as seen in analogs like 4-iodo-2-(trifluoromethyl)pyridine .
How can researchers reconcile contradictory reactivity data in metalation reactions of this compound?
Advanced Analysis
Contradictions may arise from competing halogen-metal exchange vs. directed ortho-metalation . Perform controlled experiments with varying bases (LDA vs. t-BuLi) and temperatures. Use deuterium quenching to map deprotonation sites. For example, LDA at −78°C selectively metalates the 3-position, while t-BuLi at 0°C promotes iodine-lithium exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
